molecular formula C10H5ClN2 B1604980 4-Chloroisoquinoline-1-carbonitrile CAS No. 23994-20-9

4-Chloroisoquinoline-1-carbonitrile

Cat. No. B1604980
CAS RN: 23994-20-9
M. Wt: 188.61 g/mol
InChI Key: SAKHFRXAQUXSGH-UHFFFAOYSA-N
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Description

4-Chloroisoquinoline-1-carbonitrile is a heterocyclic compound that has a wide range of applications in scientific research. This compound is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Optoelectronic and Charge Transport Properties

4-Chloroisoquinoline-1-carbonitrile derivatives have been studied for their potential in optoelectronic applications. A study by Irfan et al. (2020) investigated the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including chlorophenyl variants. They found that these compounds have efficient multifunctional material properties, suggesting potential applications in optoelectronics and related fields (Irfan et al., 2020).

Synthetic Methods and Chemical Reactions

Mekheimer et al. (2019) provided a comprehensive review of synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including the chloro substituent in different positions. This review highlighted the versatility of these compounds in the production of biologically active compounds, which can be significant for various research applications in chemistry and biology (Mekheimer et al., 2019).

Fluorescent Properties and Computational Studies

Singh et al. (2017) synthesized a new fluorescent compound containing a 4-chloroquinolin-4-yl moiety and studied its structural, spectroscopic, and photophysical properties. They found that the compound exhibits significant nonlinear optical properties and has potential as a material for fluorescence-based applications (Singh et al., 2017).

Palladium-Catalyzed Synthesis for Biological Interest

Wang et al. (2015) explored the synthesis of functionalized quinolines using 4-chloroquinoline-3-carbaldehyde, which can be of biological interest. Their study showed that these compounds could be used to create biologically active molecules, indicating their relevance in pharmaceutical research (Wang et al., 2015).

Chemical Transformations and Nucleophilic Reactions

Ibrahim and El-Gohary (2016) studied the reactivity of 6-methylchromone-3-carbonitrile towards various nucleophilic reagents. Their findings contribute to understanding the chemical transformations of related compounds, which can be valuable in synthetic chemistry (Ibrahim & El-Gohary, 2016).

properties

IUPAC Name

4-chloroisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKHFRXAQUXSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314806
Record name 4-chloroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroisoquinoline-1-carbonitrile

CAS RN

23994-20-9
Record name MLS000757104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR St. Laurent, MH Serrano-Wu… - Journal of Medicinal …, 2014 - ACS Publications
… solid from commercially available 1,4-dichloroisoquinoline (68) in a manner similar to that described for compound 101 following acidic hydrolysis of 4-chloroisoquinoline-1-carbonitrile (…
Number of citations: 33 pubs.acs.org

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